3',5'-Dichloro-2'-hydroxyacetophenone

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

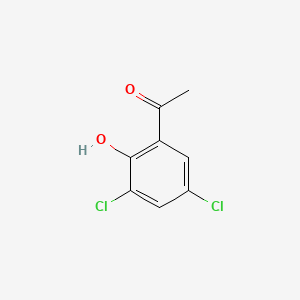

Structure

2D Structure

特性

IUPAC Name |

1-(3,5-dichloro-2-hydroxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-3,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFYGRLJDKWMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30334406 | |

| Record name | 1-(3,5-dichloro-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3321-92-4 | |

| Record name | 1-(3,5-dichloro-2-hydroxyphenyl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30334406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',5'-Dichloro-2'-hydroxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3',5'-Dichloro-2'-hydroxyacetophenone CAS number and properties

An In-depth Technical Guide to 3',5'-Dichloro-2'-hydroxyacetophenone for Researchers

This guide provides a comprehensive technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. It covers its chemical properties, synthesis, analytical methodologies, potential biological activities, and safety protocols.

Core Identification and Properties

This compound is a substituted aromatic ketone. Its core structure consists of an acetophenone molecule substituted with two chlorine atoms and one hydroxyl group on the phenyl ring.

CAS Number: 3321-92-4[1]

Synonyms: 2-Acetyl-4,6-dichlorophenol, 1-(3,5-Dichloro-2-hydroxyphenyl)ethanone, 2'-Hydroxy-3',5'-dichloroacetophenone.[1][2][3]

Physicochemical Data

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆Cl₂O₂ | [4] |

| Molecular Weight | 205.04 g/mol | [1] |

| Appearance | White to yellow/orange crystalline powder | [2][4] |

| Melting Point | 94-97 °C | [1][3] |

| Boiling Point | 132-134 °C at 18 mmHg | [1][5] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

| Flash Point | 132.6 ± 27.3 °C | [3] |

| Refractive Index | 1.584 | [3] |

| Purity (Assay) | ≥98.0% (GC) | [2][4] |

Experimental Protocols

This section details common experimental procedures for the synthesis and analysis of this compound.

Synthesis Protocol: Fries Rearrangement

The primary method for synthesizing hydroxyaryl ketones like this compound is the Fries rearrangement of a corresponding phenolic ester.[5][6][7] The reaction involves the migration of an acyl group from a phenolic ester to the aryl ring, catalyzed by a Lewis acid.[6][8]

Reaction: Fries rearrangement of 2,4-dichlorophenyl acetate.[5]

Detailed Methodology:

-

Reactant Preparation: The precursor, 2,4-dichlorophenyl acetate, is synthesized by acetylating 2,4-dichlorophenol.

-

Catalyst and Solvent: Anhydrous aluminum chloride (AlCl₃) is typically used as the Lewis acid catalyst.[5] The reaction can be performed without a solvent or in a high-boiling inert solvent such as tetrachloroethane.[5]

-

Reaction Conditions: The reaction mixture is heated. The temperature is a critical parameter for controlling regioselectivity. For many Fries rearrangements, temperatures can range from 115°C to 170°C.[5]

-

Mechanism: The Lewis acid coordinates to the carbonyl oxygen of the ester, facilitating the formation of an acylium ion intermediate. This electrophile then attacks the activated aromatic ring (intramolecularly or intermolecularly) at the ortho and para positions in a process analogous to a Friedel-Crafts acylation.[6]

-

Workup: After the reaction is complete, the mixture is cooled and carefully quenched with ice and hydrochloric acid to decompose the aluminum chloride complex and precipitate the product.

-

Purification: The crude product is then filtered, washed, and can be purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield the final this compound.

Analytical Protocol: Purity and Identification

While a specific validated method for this compound is not published, a standard approach using Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the analysis of chlorinated phenolic compounds.[9][10][11][12] The following protocol is a representative methodology.

Detailed Methodology (GC-MS):

-

Sample Preparation: Accurately weigh and dissolve the sample in a suitable organic solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL. Prepare a series of dilutions for calibration.

-

Instrumentation: A gas chromatograph equipped with a mass spectrometer detector (e.g., Triple Quadrupole) is used.

-

GC Column: A low-polarity capillary column, such as a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., TG-5SilMS or equivalent), is recommended for separating phenols.[10]

-

GC Conditions:

-

MS Conditions:

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Transfer Line Temperature: 300 °C.[10]

-

Acquisition Mode: Full scan (e.g., m/z 40-450) for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.

-

-

Data Analysis: The compound is identified by its retention time and the fragmentation pattern in its mass spectrum. Purity is determined by the peak area percentage in the chromatogram.

References

- 1. 3 ,5 -Dichloro-2 -hydroxyacetophenone 99 3321-92-4 [sigmaaldrich.com]

- 2. This compound | 3321-92-4 | TCI AMERICA [tcichemicals.com]

- 3. echemi.com [echemi.com]

- 4. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | 3321-92-4 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. merckmillipore.com [merckmillipore.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. gcms.cz [gcms.cz]

- 12. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to the Physicochemical Properties of 3',5'-Dichloro-2'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3',5'-Dichloro-2'-hydroxyacetophenone, a halogenated aromatic ketone of interest in synthetic chemistry and potentially in drug discovery. This document details its key chemical and physical characteristics, provides established experimental protocols for its synthesis and analysis, and explores a plausible biological signaling pathway based on related phenolic compounds.

Core Physicochemical Properties

This compound is a disubstituted aromatic ketone. Its chemical structure and key identifiers are presented below.

Table 1: Physicochemical Data of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆Cl₂O₂ | [1][2][3][4] |

| Molecular Weight | 205.04 g/mol | [3][4][5] |

| CAS Number | 3321-92-4 | [1][2][3][5] |

| Appearance | White to yellow crystals or powder | [2] |

| Melting Point | 94-97 °C | [3][4][5][6] |

| Boiling Point | 132-134 °C at 18 mmHg | [1][3][4][5] |

| Solubility | Soluble in acetone | [4][7] |

| pKa (Predicted) | 8.26 ± 0.23 | [4][7] |

| LogP (XLogP3) | 3.98 | [6] |

| Synonyms | 2-Acetyl-4,6-dichlorophenol, 1-(3,5-Dichloro-2-hydroxyphenyl)ethanone | [1][5] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis via Fries Rearrangement

A common and effective method for the synthesis of hydroxyaryl ketones is the Fries rearrangement of the corresponding phenolic ester. The following protocol is a representative procedure adapted for the synthesis of this compound from 2,4-dichlorophenyl acetate.

Protocol:

-

Esterification: 2,4-Dichlorophenol is acetylated using acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) or a catalyst to form 2,4-dichlorophenyl acetate.

-

Fries Rearrangement:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, place 2,4-dichlorophenyl acetate.

-

Add a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), in a stoichiometric excess (typically 1.1 to 1.5 equivalents).

-

The reaction can be carried out without a solvent or in a high-boiling inert solvent like tetrachloroethane.

-

Heat the mixture to a temperature between 115°C and 170°C. The optimal temperature influences the ratio of ortho and para isomers. For the desired 2'-hydroxy product (ortho), higher temperatures are generally favored.

-

The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

-

Work-up:

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization Techniques

Objective: To confirm the chemical structure of this compound by analyzing the chemical shifts and coupling patterns of its protons (¹H NMR) and carbons (¹³C NMR).

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 300 or 500 MHz).

-

Expected Signals:

-

A singlet for the methyl protons (-COCH₃) typically in the range of δ 2.5-2.7 ppm.

-

Two doublets in the aromatic region (δ 6.8-8.0 ppm) corresponding to the two aromatic protons. The coupling constant will be characteristic of meta-coupling.

-

A broad singlet for the hydroxyl proton (-OH), which may be exchangeable with D₂O.

-

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum.

-

Expected Signals:

-

A signal for the methyl carbon.

-

Signals for the aromatic carbons, with those bonded to chlorine and oxygen showing characteristic shifts.

-

A downfield signal for the carbonyl carbon (C=O), typically in the range of δ 190-210 ppm.

-

Objective: To identify the key functional groups present in the molecule.

Protocol:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Characteristic Bands:

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.

-

A strong, sharp absorption band around 1650-1700 cm⁻¹ due to the C=O stretching of the ketone.

-

C-Cl stretching vibrations in the fingerprint region.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

-

Ionization Method: Electron Ionization (EI) is a suitable method for this volatile and thermally stable compound.

-

Analysis:

-

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (205.04 g/mol ), which will exhibit a characteristic isotopic pattern for two chlorine atoms.

-

Common fragmentation patterns for acetophenones include the loss of a methyl group (M-15) and the formation of an acylium ion.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Proposed Biological Signaling Pathway: Induction of Apoptosis

While direct biological studies on this compound are limited, many phenolic compounds, including chlorinated phenols, have been shown to exhibit cytotoxic and pro-apoptotic activities in cancer cells. A plausible mechanism of action could involve the induction of the intrinsic apoptosis pathway. The following diagram illustrates this hypothetical signaling pathway.

Disclaimer: The following signaling pathway is a proposed mechanism based on the known activities of structurally related phenolic compounds and has not been experimentally validated for this compound.

References

- 1. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modulatory Effects of Polyphenols on Apoptosis Induction: Relevance for Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiproliferative and apoptotic effects of selective phenolic acids on T47D human breast cancer cells: potential mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. globalsciencebooks.info [globalsciencebooks.info]

3',5'-Dichloro-2'-hydroxyacetophenone molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of 3',5'-Dichloro-2'-hydroxyacetophenone, a chemical compound of interest in various research and development applications. The following sections detail its molecular characteristics and provide a structural visualization.

Molecular and Physical Properties

This compound is a substituted aromatic ketone. Its key quantitative properties are summarized in the table below, compiled from various chemical data sources.

| Property | Value |

| Molecular Formula | C8H6Cl2O2[1][2][3] |

| Molecular Weight | 205.04 g/mol [4][5] |

| CAS Registry Number | 3321-92-4[1][2] |

| Appearance | White to yellow crystals or powder[3] |

| Melting Point | 94-97 °C[5] |

| Boiling Point | 132-134 °C at 18 mmHg[5] |

| IUPAC Name | 1-(3,5-dichloro-2-hydroxyphenyl)ethanone[3] |

| InChI Key | CJFYGRLJDKWMDI-UHFFFAOYSA-N[1][2] |

Experimental Protocols

Detailed experimental protocols for the determination of the melting and boiling points listed above are not provided in the referenced search results. These values are typically determined through standard laboratory procedures such as capillary melting point determination and vacuum distillation, respectively.

The synthesis of this compound can be achieved via the Fries rearrangement of 2,4-dichlorophenyl acetate with aluminium chloride in tetrachloroethane at 150–160°C.[4] A detailed experimental protocol for this synthesis is not available in the provided search results.

Molecular Structure Visualization

The molecular structure of this compound is depicted in the following diagram, generated using the Graphviz DOT language.

Caption: Molecular structure of this compound.

References

An In-depth Technical Guide to 3',5'-Dichloro-2'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3',5'-Dichloro-2'-hydroxyacetophenone, a halogenated aromatic ketone. The document details its chemical and physical properties, historical synthesis, experimental protocols for its preparation via the Fries rearrangement, and its known applications as a chemical intermediate. While the biological activities of hydroxyacetophenone derivatives are of considerable interest, this guide notes the current lack of specific toxicological, pharmacological, and signaling pathway data for this particular dichlorinated isomer in publicly available scientific literature.

Introduction

This compound, with the CAS number 3321-92-4, is a substituted acetophenone characterized by a phenyl ring functionalized with a hydroxyl group, an acetyl group, and two chlorine atoms. Its structure lends itself to a variety of chemical transformations, making it a valuable intermediate in organic synthesis. This guide aims to consolidate the available technical information on this compound to support research and development activities.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data has been compiled from various chemical suppliers and databases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆Cl₂O₂ | [1][2] |

| Molecular Weight | 205.04 g/mol | [1] |

| CAS Number | 3321-92-4 | [1] |

| Appearance | White to orange to green powder/crystal | [3] |

| Melting Point | 94-97 °C | [1] |

| Boiling Point | 132-134 °C at 18 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ (predicted) | [2] |

| pKa | 8.26 ± 0.23 (predicted) | [3] |

| Solubility | Soluble in Acetone | [3] |

| λmax | 343 nm | [1] |

| InChI Key | CJFYGRLJDKWMDI-UHFFFAOYSA-N | |

| SMILES | CC(=O)c1cc(Cl)cc(Cl)c1O |

Discovery and History

The synthesis of this compound is achieved through the Fries rearrangement, a reaction named after the German chemist Karl Theophil Fries.[4][5] This rearrangement reaction converts a phenolic ester into a hydroxyaryl ketone with the aid of a Lewis acid catalyst.[4] While the Fries rearrangement was discovered in the early 20th century, the specific first synthesis of this compound is not well-documented in readily available historical records. Its preparation is a classical application of this established organic reaction.

The primary route to this compound is the Fries rearrangement of 2,4-dichlorophenyl acetate.[1]

Experimental Protocols

Synthesis of this compound via Fries Rearrangement

The most common method for the synthesis of this compound is the Fries rearrangement of 2,4-dichlorophenyl acetate.[1] This reaction involves the migration of the acetyl group from the phenolic ester to the aromatic ring, catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃).[1][4]

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Experimental Protocol (General Procedure):

-

Materials: 2,4-dichlorophenyl acetate, anhydrous aluminum chloride (AlCl₃), tetrachloroethane (optional, as solvent), ice, hydrochloric acid.

-

Procedure:

-

In a reaction vessel equipped with a stirrer and a reflux condenser, 2,4-dichlorophenyl acetate is mixed with a Lewis acid catalyst, typically anhydrous aluminum chloride. The reaction can be carried out with or without a solvent.[1]

-

If a solvent is used, tetrachloroethane is a suitable option.[1]

-

The reaction mixture is heated to a temperature ranging from 115 °C to 170 °C.[1] The exact temperature can influence the ratio of ortho and para isomers, although in this case, the substitution pattern of the starting material directs the position of the incoming acetyl group.

-

The reaction is monitored for its completion (typically for several hours).

-

After completion, the reaction mixture is cooled and then carefully quenched by pouring it onto crushed ice, followed by the addition of hydrochloric acid to decompose the aluminum chloride complex.

-

The product, this compound, is then isolated. This may involve techniques such as steam distillation or extraction with an organic solvent, followed by purification methods like recrystallization or column chromatography.

-

-

Yield: Reported yields for this reaction range from 43% to 75%.[1]

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound.

Table 2: Spectroscopic Data for this compound

| Data Type | Details | Source(s) |

| Mass Spectrum | Available in the NIST WebBook. | [6][7] |

| IR Spectrum | Available in the NIST/EPA Gas-Phase Infrared Database. | [6] |

| ¹H NMR | No experimental data found in the searched literature and databases. | |

| ¹³C NMR | No experimental data found in the searched literature and databases. |

Biological Activity and Signaling Pathways

There is a lack of specific studies on the biological activity of this compound in the currently available scientific literature. While various hydroxyacetophenone derivatives have been investigated for their antimicrobial, anti-inflammatory, and antioxidant properties, these findings cannot be directly extrapolated to the dichlorinated isomer.[8]

No involvement of this compound in any specific biological signaling pathways has been reported in the reviewed literature. Consequently, a signaling pathway diagram cannot be provided at this time.

Applications

The primary application of this compound is as a chemical intermediate in organic synthesis. Its functional groups—the hydroxyl, acetyl, and chloro substituents—provide multiple reaction sites for the synthesis of more complex molecules. It is commercially available from various chemical suppliers, indicating its use in research and potentially in the industrial production of fine chemicals.[1][9] Patents have cited this compound as a starting material or intermediate in the synthesis of a range of other chemical entities.[10]

Conclusion

This compound is a readily synthesized aromatic compound with well-defined physical and chemical properties. Its preparation via the Fries rearrangement is a standard and efficient method. While it serves as a useful building block in organic synthesis, its biological profile remains largely unexplored. Future research into its potential pharmacological or toxicological effects could open new avenues for its application. This guide provides a foundational resource for researchers and professionals working with this compound, highlighting both the known data and the existing knowledge gaps.

References

- 1. This compound | 3321-92-4 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 5. Fries Rearrangement [merckmillipore.com]

- 6. 3,5-Dichloro-2-hydroxyacetophenone [webbook.nist.gov]

- 7. 3,5-Dichloro-2-hydroxyacetophenone [webbook.nist.gov]

- 8. Various Applications Of 3-Hydroxyacetophenone [cefacilinasbiotics.co.in]

- 9. dataintelo.com [dataintelo.com]

- 10. WO2013192404A1 - Polyheterosiloxane composition - Google Patents [patents.google.com]

An In-depth Technical Guide to the Spectral Data of 3',5'-Dichloro-2'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the organic compound 3',5'-Dichloro-2'-hydroxyacetophenone. This document includes detailed information on its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Experimental protocols for obtaining these spectra are also detailed to facilitate replication and further research.

Introduction

This compound is a halogenated aromatic ketone of significant interest in medicinal chemistry and organic synthesis. Its structural features, including the phenolic hydroxyl group, the acetyl group, and the dichlorinated phenyl ring, give rise to a unique spectroscopic profile. Understanding these spectral characteristics is crucial for its identification, purity assessment, and the elucidation of its role in various chemical reactions and biological processes.

Spectral Data

The following sections present the available spectral data for this compound in a structured format.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound reveals key vibrational frequencies corresponding to its distinct structural motifs.

| Wavenumber (cm⁻¹) | Assignment |

| ~3400-3100 (broad) | O-H stretch (phenolic) |

| ~1650 | C=O stretch (ketone) |

| ~1600-1450 | C=C stretch (aromatic ring) |

| ~800-600 | C-Cl stretch |

Note: The exact peak positions can vary slightly depending on the sample preparation and the spectrometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

2.2.1. ¹H NMR Spectroscopy

Proton NMR data provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | - | - | Aromatic H |

| Data not available | - | - | Aromatic H |

| Data not available | s | 3H | -COCH₃ |

| Data not available | s (broad) | 1H | -OH |

Note: Predicted chemical shifts for the aromatic protons would be in the range of 7.0-8.0 ppm. The phenolic proton signal is often broad and its chemical shift can vary with concentration and solvent.

2.2.2. ¹³C NMR Spectroscopy

Carbon NMR provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| Data not available | C=O (ketone) |

| Data not available | Aromatic C-OH |

| Data not available | Aromatic C-Cl |

| Data not available | Aromatic C-H |

| Data not available | Aromatic C-COCH₃ |

| Data not available | -COCH₃ |

Note: Predicted chemical shifts would show the carbonyl carbon around 200 ppm, aromatic carbons between 120-160 ppm, and the methyl carbon around 25-30 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₆Cl₂O₂), the molecular weight is approximately 205.04 g/mol .[1]

The electron ionization mass spectrum is characterized by the presence of a molecular ion peak and several fragment ions. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic M, M+2, and M+4 peaks for chlorine-containing fragments.

| m/z | Assignment |

| 204/206/208 | [M]⁺ (Molecular ion) |

| 189/191/193 | [M - CH₃]⁺ |

| 161/163 | [M - CH₃ - CO]⁺ |

Source: NIST WebBook[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of solid this compound to identify its functional groups.

Methodology (Solid Sample):

-

Sample Preparation: A small amount of the solid sample (a few milligrams) is finely ground with dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).[2]

-

Instrument Setup: An FTIR spectrometer is used. A background spectrum of the empty sample compartment is recorded.

-

Data Acquisition: The KBr pellet or salt plate with the sample is placed in the sample holder. The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H and ¹³C NMR spectra of this compound to elucidate its molecular structure.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrument Setup: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used. The instrument is tuned and shimmed to optimize the magnetic field homogeneity.

-

¹H NMR Data Acquisition: A standard one-dimensional proton NMR experiment is performed. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Data Acquisition: A proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required compared to ¹H NMR.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS). The sample is vaporized in the ion source.[3]

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation (molecular ion).[3]

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

References

3',5'-Dichloro-2'-hydroxyacetophenone: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to characterize the solubility and stability of 3',5'-Dichloro-2'-hydroxyacetophenone. Given the limited availability of public data on these specific properties, this document outlines detailed experimental protocols based on established pharmaceutical industry standards and regulatory guidelines. These protocols are designed to enable researchers to generate the necessary data to support further development of this compound.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. This information is crucial for the design of subsequent solubility and stability studies.

| Property | Value |

| Molecular Formula | C₈H₆Cl₂O₂ |

| Molecular Weight | 205.04 g/mol |

| CAS Number | 3321-92-4 |

| Melting Point | 94-97 °C |

| Boiling Point | 132-134 °C at 18 mmHg |

| Appearance | White to yellow crystalline powder |

| Known Solubility | Soluble in Acetone |

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of this compound in various pharmaceutically relevant solvents.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

Objective: To determine the saturation solubility of this compound in various solvents at controlled temperatures.

Materials and Equipment:

-

This compound (analytical grade)

-

Solvents: Purified water, 0.1 M HCl (pH ~1.2), Phosphate buffer (pH 7.4), Ethanol, Methanol, Dimethyl sulfoxide (DMSO)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated quantitative analytical method.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation:

-

Prepare stock solutions of the test solvents.

-

Calibrate the analytical balance and HPLC system.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent.

-

Add a known volume of each test solvent to the respective vials.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100 rpm).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Allow the vials to stand undisturbed for a short period to allow the solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered samples as necessary with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the samples using a validated HPLC method to determine the concentration of dissolved this compound.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or µg/mL.

-

Repeat the experiment at different temperatures if required.

-

In-Depth Technical Guide: Safety and Handling of 3',5'-Dichloro-2'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3',5'-Dichloro-2'-hydroxyacetophenone (CAS No. 3321-92-4). The following sections detail the compound's properties, associated hazards, recommended handling procedures, emergency protocols, and representative experimental methodologies for toxicity assessment.

Chemical and Physical Properties

This compound is a chlorinated aromatic ketone. Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₈H₆Cl₂O₂ | [1][2][3][4] |

| Molecular Weight | 205.04 g/mol | [1][3] |

| Appearance | White to yellow crystals, crystalline powder, or powder | [4] |

| Melting Point | 94-97 °C (lit.) | [1][3] |

| Boiling Point | 132-134 °C at 18 mmHg (lit.) | [1][3] |

| CAS Number | 3321-92-4 | [1][3][4] |

| Synonyms | 1-(3,5-Dichloro-2-hydroxyphenyl)ethan-1-one, 2'-Hydroxy-3',5'-dichloroacetophenone, 2-Acetyl-4,6-dichlorophenol |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications and associated precautionary statements.

| Hazard Class | Hazard Statement (H-code) | Precautionary Statement (P-code) |

| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362+P364 |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |

| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |

Signal Word: Warning

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risk of exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling, but the following PPE is generally recommended:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly.

-

Skin and Body Protection: Wear a laboratory coat, and consider additional protective clothing if there is a risk of significant skin contact.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved N95 dust mask or equivalent respirator should be used.

General Handling Precautions

-

Avoid contact with skin, eyes, and clothing.

-

Avoid breathing dust or fumes.

-

Handle only in a well-ventilated area or under a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store locked up.[2]

Emergency Procedures

A clear understanding of emergency protocols is essential when working with this compound.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if you feel unwell.[2]

-

In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[2]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Fire Procedures

-

Spill: Evacuate the area. Wear appropriate PPE. Avoid generating dust. Sweep up the spilled solid material and place it in a suitable, labeled container for disposal. Prevent entry into waterways, sewers, basements, or confined areas.

-

Fire: Use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam to extinguish. This material is a combustible solid.

Experimental Protocols for Toxicity Assessment

The following sections describe representative, generalized methodologies for assessing the toxicity of a chemical like this compound, based on standard OECD guidelines.

Acute Oral Toxicity (Representative Protocol based on OECD 423)

This protocol is designed to estimate the median lethal dose (LD₅₀) of a substance.

-

Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley strain), typically females, are used. Animals are fasted (food, but not water, withheld) overnight before dosing.[5][6]

-

Dose Administration: The test substance is administered orally by gavage. For a solid, it is typically dissolved or suspended in a suitable vehicle (e.g., corn oil). A sequential dosing approach is used, starting with a dose of 2000 mg/kg body weight.[5]

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in posture, respiration, and behavior), and body weight changes for at least 14 days.[5]

-

Endpoint: The LD₅₀ is estimated based on the number of mortalities at different dose levels.

Dermal Irritation (Representative Protocol based on OECD 404)

This protocol assesses the potential of a substance to cause reversible inflammatory changes to the skin.

-

Test Animals: Healthy, young adult albino rabbits are typically used. The fur on the back of the animal is clipped 24 hours before the test.[2]

-

Application: 0.5 g of the solid test substance, moistened with a small amount of water or another suitable vehicle to form a paste, is applied to a small area (approx. 6 cm²) of the clipped skin. The area is then covered with a gauze patch and a non-irritating tape (occlusive dressing). An untreated area of skin serves as a control.[2]

-

Exposure and Observation: The patch is removed after a 4-hour exposure period. The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored using a standardized system (e.g., Draize scoring).[2]

-

Classification: The substance is classified as a skin irritant based on the mean scores for erythema and edema.

Eye Irritation (Representative Protocol based on OECD 405)

This protocol evaluates the potential of a substance to cause damage to the eye.

-

Test Animals: Healthy, young adult albino rabbits are used.[7]

-

Application: A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.[7]

-

Observation: The eyes are examined for ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) at 1, 24, 48, and 72 hours after instillation. The severity of the lesions is graded according to a standardized scoring system.[7]

-

Classification: The substance is classified based on the severity and reversibility of the observed eye damage.

Visualizations

The following diagrams illustrate key safety and handling workflows.

Caption: Workflow for the safe handling of this compound.

Caption: Decision-making flowchart for emergency situations.

Caption: Logical flow of hazard assessment for chemical safety.

References

- 1. benchchem.com [benchchem.com]

- 2. Dermatotoxicology and Sensitive Skin Syndrome | Plastic Surgery Key [plasticsurgerykey.com]

- 3. This compound | 3321-92-4 [chemicalbook.com]

- 4. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. agc-chemicals.com [agc-chemicals.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ecetoc.org [ecetoc.org]

A Technical Guide to 3',5'-Dichloro-2'-hydroxyacetophenone for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Chemical Intermediate

This technical guide provides a comprehensive overview of 3',5'-Dichloro-2'-hydroxyacetophenone, a halogenated aromatic ketone of significant interest to the scientific community. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, commercial availability, synthetic protocols, and potential biological activities.

Chemical and Physical Properties

This compound, with the CAS number 3321-92-4, is a white to yellow crystalline solid.[1] It is also known by several synonyms, including 2-Acetyl-4,6-dichlorophenol and 1-(3,5-Dichloro-2-hydroxyphenyl)ethanone.[2][3] The fundamental properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₆Cl₂O₂ | [3] |

| Molecular Weight | 205.04 g/mol | [2] |

| Melting Point | 94-97 °C | [2] |

| Boiling Point | 132-134 °C at 18 mmHg | [2] |

| Appearance | White to yellow crystals or powder | [1] |

| Purity (typical) | ≥98.0% | [3] |

| InChI Key | CJFYGRLJDKWMDI-UHFFFAOYSA-N | [3] |

| SMILES | CC(=O)C1=C(O)C(Cl)=CC(Cl)=C1 | [2] |

Commercial Availability

This compound is readily available from several commercial chemical suppliers. Researchers can procure this compound in various quantities, from grams to kilograms, ensuring a steady supply for laboratory and developmental needs. The following table lists some of the prominent suppliers.

| Supplier | Purity | Available Quantities |

| TCI Chemicals | >98.0% (GC) | 5g, 25g |

| Thermo Scientific Alfa Aesar | 99% | 5g, 25g |

| Sigma-Aldrich | 99% | Discontinued, but data available |

| Chem-Impex | ≥97% (HPLC) | Inquire for quantities |

Synthesis and Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound is through the Fries rearrangement of 2,4-dichlorophenyl acetate.[4]

Experimental Protocol: Fries Rearrangement

-

Reactants: 2,4-dichlorophenyl acetate and anhydrous aluminum chloride.

-

Solvent: Tetrachloroethane or solvent-free.

-

Procedure: a. Combine 2,4-dichlorophenyl acetate with an excess of anhydrous aluminum chloride. b. Heat the mixture to 115-170°C.[4] c. Maintain the temperature for several hours to allow for the rearrangement to occur. d. Cool the reaction mixture and carefully quench with ice-cold dilute hydrochloric acid. e. The product, this compound, will precipitate as a solid. f. Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.

Synthesis of Chalcones using this compound

This compound is a valuable precursor for the synthesis of various chalcones, which are known for their diverse biological activities. The Claisen-Schmidt condensation is the standard method for this transformation.[5][6]

Experimental Protocol: Claisen-Schmidt Condensation for Chalcone Synthesis

-

Reactants: this compound (1 equivalent) and a substituted benzaldehyde (1 equivalent).

-

Catalyst: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 40%).[5][6]

-

Solvent: Ethanol.

-

Procedure: a. Dissolve this compound and the desired benzaldehyde in ethanol in a flask.[6] b. Cool the mixture in an ice bath. c. Slowly add the aqueous base solution dropwise with continuous stirring.[6] d. Allow the reaction to proceed at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).[6] e. Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to precipitate the chalcone.[6] f. Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol or methanol to yield the pure chalcone.[6]

The following diagram illustrates the general workflow for the synthesis of chalcones from this compound.

Caption: Workflow for Chalcone Synthesis.

Potential Biological Activities and Signaling Pathways

While specific studies on the detailed signaling pathways of this compound are not extensively documented in readily available literature, the broader class of hydroxyacetophenones has been investigated for various biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects.[7][8]

Anti-inflammatory Activity

Structurally related hydroxyacetophenone derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways. A prominent pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[9] It is hypothesized that this compound may exhibit similar activity.

Hypothesized Anti-inflammatory Signaling Pathway

Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate the NF-κB pathway. This typically involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which then allows the NF-κB dimers (p50/p65) to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and enzymes such as iNOS and COX-2.[9]

It is plausible that this compound could interfere with this pathway at one or more points, such as by inhibiting IκBα phosphorylation or preventing NF-κB nuclear translocation, thereby downregulating the expression of inflammatory mediators.

The following diagram illustrates the potential inhibitory effect of this compound on the NF-κB signaling pathway.

Caption: Hypothesized NF-κB Pathway Inhibition.

Spectroscopic Data

For structural elucidation and quality control, various spectroscopic techniques are employed. The following table summarizes the available spectral data.

| Technique | Data Reference |

| ¹H NMR | Available from suppliers like SpectraBase for derivatives.[10] |

| ¹³C NMR | Available from suppliers like SpectraBase for derivatives.[10] |

| Mass Spectrometry | NIST WebBook[11] |

| Infrared (IR) Spectroscopy | NIST WebBook[12] |

Safety Information

As with any chemical, proper handling and safety precautions are essential. This compound is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/eye protection/face protection).[2]

-

Personal Protective Equipment (PPE): Safety glasses, gloves, and a dust mask are recommended when handling this compound.[2]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a solid foundation for researchers and professionals working with this compound. The compiled data and protocols aim to facilitate its effective use in synthesis and to encourage further investigation into its promising biological activities.

References

- 1. This compound, 99% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 2. 3′,5′-二氯-2′-羟基苯乙酮 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 4. This compound | 3321-92-4 [chemicalbook.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. benchchem.com [benchchem.com]

- 7. Various Applications Of 3-Hydroxyacetophenone [cefacilinasbiotics.co.in]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. 2'-Hydroxy-5'-methoxyacetophenone attenuates the inflammatory response in LPS-induced BV-2 and RAW264.7 cells via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. 3,5-Dichloro-2-hydroxyacetophenone [webbook.nist.gov]

- 12. 3,5-Dichloro-2-hydroxyacetophenone [webbook.nist.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3',5'-Dichloro-2'-hydroxyacetophenone

Abstract

This document provides a detailed protocol for the synthesis of 3',5'-Dichloro-2'-hydroxyacetophenone from 2,4-dichlorophenyl acetate via a Lewis acid-catalyzed Fries rearrangement. This transformation is a key step in the preparation of various pharmaceutical and agrochemical intermediates. The protocol includes a comprehensive experimental procedure, safety precautions, and characterization data for the final product.

Introduction

The Fries rearrangement is a classic organic transformation that involves the rearrangement of a phenolic ester to a hydroxyaryl ketone, catalyzed by a Lewis acid.[1][2] This reaction is of significant industrial importance for the synthesis of hydroxyaryl ketones, which are valuable precursors in the development of drugs and other fine chemicals.[3] The reaction proceeds via an electrophilic acylium ion intermediate, which then attacks the aromatic ring at the ortho or para position. The regioselectivity of the Fries rearrangement is influenced by factors such as temperature and the choice of solvent. Generally, higher temperatures favor the formation of the ortho-isomer, which is often attributed to the thermodynamic stability of the resulting chelate complex with the Lewis acid catalyst.

This application note details the synthesis of this compound, a valuable building block in medicinal chemistry, through the Fries rearrangement of 2,4-dichlorophenyl acetate using anhydrous aluminum chloride as the catalyst. The protocol described herein provides a reliable method for obtaining the desired ortho-acylated product.

Reaction Scheme and Mechanism

The synthesis of this compound from 2,4-dichlorophenyl acetate proceeds according to the following reaction scheme:

Scheme 1: Fries Rearrangement of 2,4-dichlorophenyl acetate

2,4-dichlorophenyl acetate reacts in the presence of aluminum chloride to yield this compound.

The widely accepted mechanism for the Fries rearrangement involves the initial coordination of the Lewis acid (AlCl₃) to the carbonyl oxygen of the ester. This is followed by the migration of the acyl group to the aromatic ring, proceeding through an acylium ion intermediate. The ortho-product is favored at higher temperatures.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2,4-dichlorophenyl acetate | |

| Reagent | Anhydrous Aluminum Chloride (AlCl₃) | |

| Product | This compound | |

| Molecular Formula | C₈H₆Cl₂O₂ | [4] |

| Molecular Weight | 205.04 g/mol | |

| Melting Point | 94-97 °C | [4] |

| Boiling Point | 132-134 °C at 18 mmHg | [4] |

| Typical Yield | 43-75% | [4] |

| Reaction Temperature | 115-170 °C (solvent-free) | [4] |

| 150-160 °C (in tetrachloroethane) | [4] |

Spectroscopic Data:

-

¹H NMR: Expected signals would include a singlet for the acetyl methyl protons, and two doublets in the aromatic region for the two aromatic protons. The hydroxyl proton would appear as a broad singlet.

-

¹³C NMR: Expected signals would include a peak for the acetyl methyl carbon, a peak for the carbonyl carbon, and several peaks in the aromatic region corresponding to the substituted benzene ring.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the hydroxyl group (O-H stretch, broad), the carbonyl group (C=O stretch), and C-Cl bonds.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

4.1. Materials and Equipment

-

2,4-dichlorophenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Tetrachloroethane (optional solvent)

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Methanol (for recrystallization)

-

Round-bottom flask equipped with a reflux condenser and a gas outlet

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

4.2. Safety Precautions

-

Aluminum chloride is a corrosive and moisture-sensitive solid. It reacts violently with water, releasing heat and toxic hydrogen chloride gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Tetrachloroethane is a toxic and carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.

-

Concentrated hydrochloric acid is corrosive and causes severe burns. Handle with extreme care and appropriate PPE.

-

The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the decomposition of the aluminum chloride catalyst by atmospheric moisture.

4.3. Synthetic Procedure

Method A: Solvent-Free Conditions

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas outlet (e.g., a bubbler), place 2,4-dichlorophenyl acetate.

-

Carefully add anhydrous aluminum chloride (approximately 1.1 to 1.5 molar equivalents) to the flask in portions. The addition is exothermic.

-

Heat the reaction mixture with stirring in an oil bath to a temperature between 115 °C and 170 °C.[4] The optimal temperature may need to be determined empirically.

-

Maintain the reaction at this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Proceed to the work-up and purification steps as described in section 4.4.

Method B: With Solvent

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas outlet, dissolve 2,4-dichlorophenyl acetate in tetrachloroethane.

-

Carefully add anhydrous aluminum chloride (approximately 1.1 to 1.5 molar equivalents) to the solution in portions.

-

Heat the reaction mixture to 150-160 °C with stirring.[4]

-

Maintain the reaction at this temperature for several hours, monitoring the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Proceed to the work-up and purification steps as described in section 4.4.

4.4. Work-up and Purification

-

Slowly and carefully quench the reaction mixture by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex. Perform this step in a fume hood as HCl gas will be evolved.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent, such as methanol, to afford pure this compound as a crystalline solid.

Visualizations

Diagram 1: Experimental Workflow for the Fries Rearrangement

Caption: Workflow for the synthesis of this compound.

Diagram 2: Signaling Pathway of the Fries Rearrangement

Caption: Mechanistic pathway of the Fries rearrangement.

References

- 1. The Fries rearrangement of ortho-halogenophenyl acetates - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. 3,5-Dichloro-2-hydroxyacetophenone [webbook.nist.gov]

- 3. merckmillipore.com [merckmillipore.com]

- 4. 10.1039/J39700002596 | The Fries rearrangement of ortho-halogenophenyl acetates | chem960.com [chem960.com]

The Versatility of 3',5'-Dichloro-2'-hydroxyacetophenone as a Chemical Intermediate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Dichloro-2'-hydroxyacetophenone is a valuable chemical intermediate, primarily utilized in the synthesis of a diverse range of heterocyclic compounds, most notably chalcones and their derivatives, such as flavanones and flavones. These synthesized molecules are of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these important compounds, along with an overview of their biological significance.

Application in the Synthesis of Chalcones

The most prominent application of this compound is in the synthesis of 3',5'-dichloro-2'-hydroxychalcones. This is typically achieved through the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone and an aromatic aldehyde.[1]

General Synthetic Pathway for Chalcones

The reaction involves the condensation of this compound with various substituted aromatic aldehydes in the presence of a strong base, such as potassium hydroxide or sodium hydroxide, in an alcoholic solvent.[1]

Caption: Synthetic scheme for 3',5'-Dichloro-2'-hydroxychalcones.

Experimental Protocol: Synthesis of 3',5'-Dichloro-2'-hydroxychalcone

This protocol describes a general procedure for the synthesis of a 3',5'-dichloro-2'-hydroxychalcone derivative.

Materials:

-

This compound

-

Substituted aromatic aldehyde (e.g., benzaldehyde)

-

Ethanol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), dilute

-

Deionized water

-

Ice

Procedure:

-

Dissolve this compound (1 equivalent) and the substituted aromatic aldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

To this solution, add a 40% aqueous or alcoholic solution of KOH or NaOH dropwise with constant stirring.

-

The reaction mixture is typically stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.[1]

-

Upon completion, the reaction mixture is poured into a beaker containing crushed ice and acidified with dilute HCl to precipitate the chalcone.

-

The solid product is collected by vacuum filtration, washed with cold water until the washings are neutral, and then dried.

-

The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

Quantitative Data for Synthesized Chalcones

The following table summarizes the reaction conditions and physical data for a selection of synthesized 3',5'-dichloro-2'-hydroxychalcones.

| Aldehyde Reactant | Base/Solvent | Reaction Time | Yield (%) | Melting Point (°C) | Reference |

| Benzaldehyde | 40% Alcoholic KOH | Overnight | - | 134-135 | [1] |

| Anisaldehyde | Aq. NaOH/Ethanol | Overnight | - | 155-156 | [1] |

| Salicylaldehyde | 40% Alcoholic KOH | 100 hr | - | 198-199 | [1] |

| 4-Chlorobenzaldehyde | Aq. KOH/Ethanol | 24 h | 72 | - | [2] |

| 3,4-Dimethoxybenzaldehyde | KOH/Ball Mill | 2 x 30 min | 96 | - | [3] |

Note: Yields and melting points can vary based on the specific reaction conditions and purity of the reactants.

Conversion of Chalcones to Flavanones and Flavones

The synthesized 3',5'-dichloro-2'-hydroxychalcones serve as versatile intermediates for the production of other important flavonoid classes, namely 6,8-dichloroflavanones and 6,8-dichloroflavones.

Synthesis of 6,8-Dichloroflavanones

6,8-Dichloroflavanones can be synthesized from 3',5'-dichloro-2'-hydroxychalcones via an acid-catalyzed intramolecular cyclization.[1]

Caption: Synthesis of 6,8-Dichloroflavanones from chalcones.

Experimental Protocol: Synthesis of 6,8-Dichloroflavanone

Materials:

-

3',5'-Dichloro-2'-hydroxychalcone

-

Ethanol

-

Hydrochloric acid (10%)

Procedure:

-

Dissolve the 3',5'-dichloro-2'-hydroxychalcone (0.5 g) in hot ethanol (50 ml).

-

Add 10% hydrochloric acid (15 ml) to the solution until a slight turbidity appears.

-

Add a small amount of ethanol (10-15 ml) to redissolve the precipitate and obtain a clear solution.

-

Reflux the reaction mixture for 48-50 hours.[1]

-

After reflux, remove the ethanol by distillation.

-

The resulting solid is collected and can be recrystallized from ethanol.

Synthesis of 6,8-Dichloroflavones

6,8-Dichloroflavones can be obtained through the oxidative cyclization of 3',5'-dichloro-2'-hydroxychalcones using selenium dioxide.[1]

Experimental Protocol: Synthesis of 6,8-Dichloroflavone

Materials:

-

3',5'-Dichloro-2'-hydroxychalcone

-

Selenium dioxide

-

Isoamyl alcohol

Procedure:

-

Reflux a mixture of the 3',5'-dichloro-2'-hydroxychalcone (0.5 g) and selenium dioxide (0.5 g) in isoamyl alcohol (15 ml) for 10-12 hours.[1]

-

After reflux, filter the reaction mixture to remove the precipitated selenium.

-

Subject the filtrate to steam distillation to remove the isoamyl alcohol.

-

The solid product that precipitates upon cooling is collected and can be recrystallized.

Biological Activities and Signaling Pathways

Chalcones and their flavonoid derivatives synthesized from this compound exhibit a range of biological activities, making them attractive candidates for drug discovery.

Antimicrobial Activity

Halogenated chalcones have demonstrated significant antimicrobial activity. For instance, chloro-substituted chalcones have been shown to inhibit the growth of various bacterial and fungal strains.[4][5] The presence of the α,β-unsaturated ketone moiety is believed to be crucial for their biological action, potentially through Michael addition reactions with biological nucleophiles in microorganisms.

Anticancer and Anti-inflammatory Activity

Chalcones are well-documented for their anticancer and anti-inflammatory properties.[6][7] They can modulate various signaling pathways involved in cancer cell proliferation, apoptosis, and inflammation. The anticancer mechanisms of chalcones are multifaceted and can involve the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[8][9]

Several key signaling pathways are targeted by chalcones, including:

-

NF-κB Signaling Pathway: Chalcones can inhibit the activation of NF-κB, a key transcription factor involved in inflammation and cancer.[6]

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell survival and proliferation, and its inhibition by chalcones can lead to apoptosis in cancer cells.[9]

-

p53 Pathway: Some chalcones can modulate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[10]

Caption: Modulation of key signaling pathways by chalcones.

This compound is a key building block for the synthesis of a variety of biologically active chalcones and flavonoids. The straightforward synthetic protocols, such as the Claisen-Schmidt condensation, allow for the generation of a diverse library of compounds for biological screening. The significant antimicrobial, anti-inflammatory, and anticancer activities of the resulting molecules underscore the importance of this chemical intermediate in the field of drug discovery and development. Further exploration of the structure-activity relationships of these compounds will likely lead to the identification of new and potent therapeutic agents.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journaljpri.com [journaljpri.com]

- 6. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Molecular Mechanisms of Antiproliferative Effects of Natural Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chalcones as Promising Antitumor Agents by Targeting the p53 Pathway: An Overview and New Insights in Drug-Likeness - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reactions of 3',5'-Dichloro-2'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',5'-Dichloro-2'-hydroxyacetophenone is a versatile starting material in organic synthesis, particularly in the preparation of a variety of heterocyclic compounds and other valuable chemical intermediates. Its substituted aromatic ring and reactive acetyl group make it a key building block for the synthesis of chalcones, flavones, and other related structures that have garnered significant interest in medicinal chemistry due to their wide range of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties.

This document provides detailed application notes and experimental protocols for the key reactions of this compound, focusing on its condensation with aromatic aldehydes to form chalcones and their subsequent conversion into other important heterocyclic systems.

I. Claisen-Schmidt Condensation: Synthesis of 3',5'-Dichloro-2'-hydroxychalcones

The most prominent reaction of this compound is the Claisen-Schmidt condensation with various aromatic aldehydes. This base-catalyzed reaction yields 3',5'-dichloro-2'-hydroxychalcones, which are precursors to a wide array of flavonoids. The reaction proceeds by the formation of an enolate from the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of the α,β-unsaturated ketone system characteristic of chalcones.

A general scheme for this reaction is the condensation of this compound with various aldehydes, which can then be converted to the corresponding 6,8-dichloroflavanones, 6,8-dichloroflavones, and 6,8-dichloroflavonols.[1]

Table 1: Synthesis of 3',5'-Dichloro-2'-hydroxychalcone Derivatives [1]

| Aldehyde Substituent | Product (3',5'-Dichloro-2'-hydroxychalcone derivative) |

| Unsubstituted | 3',5'-Dichloro-2'-hydroxychalcone |

| 2-Hydroxy | 3',5'-Dichloro-2',2-dihydroxychalcone |

| 4-Methoxy | 3',5'-Dichloro-2'-hydroxy-4-methoxychalcone |

| 3,4-Dimethoxy | 3',5'-Dichloro-2'-hydroxy-3,4-dimethoxychalcone |

| 4-Hydroxy-3-methoxy | 3',5'-Dichloro-2',4-dihydroxy-3-methoxychalcone |

| 3,4-Methylenedioxy | 3',5'-Dichloro-2'-hydroxy-3,4-methylenedioxychalcone |

| 4-Chloro | 3',5',4-Trichloro-2'-hydroxychalcone |

| 4-Nitro | 3',5'-Dichloro-2'-hydroxy-4-nitrochalcone |

II. Further Reactions of 3',5'-Dichloro-2'-hydroxychalcones

The synthesized chalcones are valuable intermediates for the synthesis of various flavonoids.

A. Synthesis of 6,8-Dichloroflavanones

Treatment of 3',5'-dichloro-2'-hydroxychalcones with dilute ethanolic hydrochloric acid leads to the corresponding 6,8-dichloroflavanones.[1]

B. Synthesis of 6,8-Dichloroflavones

Oxidation of the chalcones with selenium dioxide results in the formation of 6,8-dichloroflavones.[1]

C. Synthesis of 6,8-Dichloroflavonols

Oxidation of the chalcones with alkaline hydrogen peroxide yields 6,8-dichloroflavonols.[1]

III. Biological and Pharmacological Significance

Chalcones and their derivatives, particularly those with halogen substitutions, have demonstrated significant biological activities. The presence of chlorine atoms on the aromatic ring can enhance the antimicrobial properties of these compounds.

Antimicrobial Activity

Chlorinated chalcones have shown promising activity against a range of bacteria and fungi. The introduction of a chlorine atom into the chalcone structure has been shown to have a positive effect on their activity against microorganisms such as E. coli, S. aureus, and C. albicans.[2] Chalcones substituted with chlorine have demonstrated greater efficacy in inhibiting various microbial strains compared to their non-halogenated counterparts.[3][4]

Table 2: Antimicrobial Activity of Selected Chlorinated Chalcones [5]

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

| 3',5'-Dichloro-2'-hydroxy-4-methoxychalcone | Escherichia coli | 18 |

| 3',5'-Dichloro-2'-hydroxy-4-methoxychalcone | Staphylococcus aureus | 20 |

| 3',5'-Dichloro-2'-hydroxy-4-chlorochalcone | Escherichia coli | 21 |

| 3',5'-Dichloro-2'-hydroxy-4-chlorochalcone | Staphylococcus aureus | 23 |

| Ciprofloxacin (Standard) | Escherichia coli | 25 |

| Ciprofloxacin (Standard) | Staphylococcus aureus | 28 |

IV. Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 3',5'-Dichloro-2'-hydroxychalcones[1]

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Ethanol

-

40% Potassium hydroxide solution

-

Ice-cold water

-

Dilute hydrochloric acid (1:1)

-

Dilute sodium bicarbonate solution

Procedure:

-

Dissolve this compound (1 mole equivalent) and the desired aromatic aldehyde (1 mole equivalent) in ethanol (25-30 ml).

-

To this solution, add 40% potassium hydroxide solution (30 ml) with continuous shaking.

-

Heat the reaction mixture on a water bath for 5-10 minutes.

-

Allow the mixture to stand at room temperature overnight.

-

Dilute the reaction mixture with ice-cold water and acidify with 1:1 hydrochloric acid.

-

Collect the separated solid by filtration.

-

Wash the solid with dilute sodium bicarbonate solution and then with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol).

Protocol 2: Synthesis of 6,8-Dichloroflavanones[1]

Materials:

-

3',5'-Dichloro-2'-hydroxychalcone derivative

-

Ethanol

-

10% Hydrochloric acid

Procedure:

-

Dissolve the 3',5'-dichloro-2'-hydroxychalcone (0.5 g) in hot ethanol (50 ml).

-

Add 10% hydrochloric acid (15 ml) until a distinct turbidity appears.

-

Add enough ethanol (10-15 ml) to obtain a clear solution.

-

Reflux the solution on a water bath for 48-50 hours.

-

Remove the ethanol by distillation.

-

The remaining liquid will yield a solid upon cooling.

-

Recrystallize the solid from ethanol.

Protocol 3: Synthesis of 6,8-Dichloroflavones[1]

Materials:

-

3',5'-Dichloro-2'-hydroxychalcone derivative

-

Isoamyl alcohol

-

Selenium dioxide

Procedure:

-

Reflux a mixture of the chalcone and selenium dioxide in isoamyl alcohol for an extended period.

-

After the reaction is complete, filter off the precipitated selenium.

-

Subject the filtrate to steam distillation to remove the isoamyl alcohol.

-

The residual liquid will yield a brownish solid upon cooling.

-